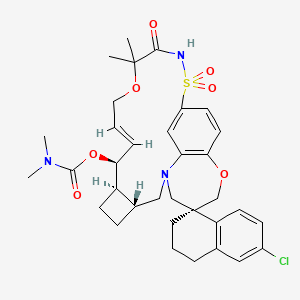
Ph-HTBA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7This compound has shown significant potential in the research of ischemia and neurodegenerative disorders due to its ability to stabilize the CaMKIIα hub domain .
Métodos De Preparación
Ph-HTBA is synthesized through a series of chemical reactions starting from γ-hydroxybutyric acid (GHB) analogs. The synthetic route involves the following steps :
Starting Material: The synthesis begins with (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid (NCS-382).
Reaction Conditions: The compound undergoes a series of reactions including hydroxylation and acylation to introduce the phenyl group, resulting in the formation of this compound.
Industrial Production: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Ph-HTBA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where the phenyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ph-HTBA has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound to study the binding affinity and stabilization of CaMKIIα.
Biology: The compound is used to investigate the role of CaMKIIα in cellular signaling and its impact on various biological processes.
Medicine: this compound is being explored for its potential therapeutic applications in treating ischemic stroke and neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting CaMKIIα.
Mecanismo De Acción
Ph-HTBA exerts its effects by binding to the CaMKIIα hub domain with high affinity. This binding stabilizes the hub domain and induces a conformational change, specifically a Trp403 flip, which enhances the stability and activity of CaMKIIα. The molecular targets and pathways involved include the Ca2+/calmodulin-dependent protein kinase II alpha signaling pathway, which plays a crucial role in cellular signaling and neuroprotection .
Comparación Con Compuestos Similares
Ph-HTBA is compared with other similar compounds such as NCS-382 and γ-hydroxybutyric acid (GHB) analogs :
NCS-382: Both this compound and NCS-382 are high-affinity ligands for CaMKIIα, but this compound has enhanced brain permeability and stability.
GHB Analogs: this compound is structurally related to GHB analogs but has improved binding affinity and brain penetration, making it a more effective modulator of CaMKIIα.
Uniqueness: The unique feature of this compound is its ability to penetrate the brain and stabilize the CaMKIIα hub domain, which is not observed in other similar compounds.
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)/b16-12+ |
Clave InChI |
NUTNFGZHQLFKOZ-FOWTUZBSSA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(/C(=C/C(=O)O)/C1)O |
SMILES canónico |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)

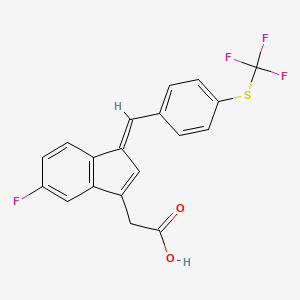


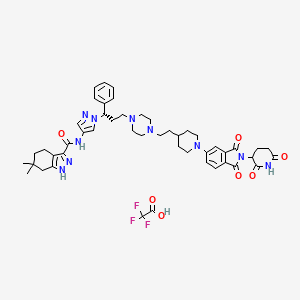

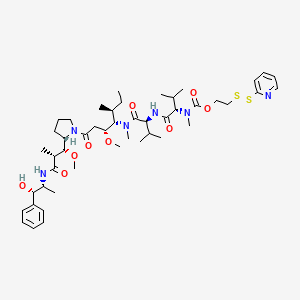
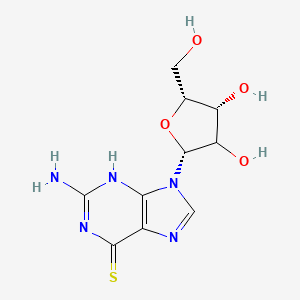
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)


